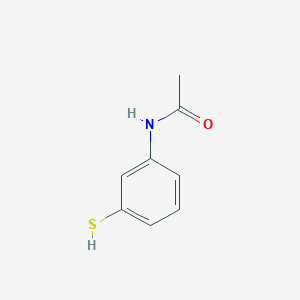

N-(3-mercaptophenyl)acetamide

Overview

Description

“N-(3-mercaptophenyl)acetamide” is a compound with the molecular formula C8H9NOS and a molecular weight of 167.23 g/mol. It is also known by other names such as Acetanilide, 4’-mercapto-; p-Acetamidobenzenethiol; p-Acetamidothiophenol .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as IR, 1H and 13C NMR, and single crystal X-ray crystallography . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, acetamide, a related compound, is known to form from base-contaminated acetonitrile and by-product of some drug substances .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 167.23 g/mol. More detailed properties such as melting point, boiling point, etc., were not found in the search results.Mechanism of Action

Target of Action

N-(3-sulfanylphenyl)acetamide, also known as N-(3-mercaptophenyl)acetamide, primarily targets dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, crucial for DNA synthesis and cell growth. Inhibition of DHFR is a prominent mechanism through which sulfonamide derivatives, such as N-(3-sulfanylphenyl)acetamide, exhibit antimicrobial and antitumor activities .

Mode of Action

The compound interacts with its target, DHFR, by binding to its active sites . This interaction inhibits the enzyme’s function, thereby disrupting the tetrahydrofolate synthesis pathway. The disruption of this pathway can lead to the inhibition of cell growth, particularly in rapidly dividing cells such as cancer cells and microbes .

Biochemical Pathways

N-(3-sulfanylphenyl)acetamide affects the tetrahydrofolate synthesis pathway by inhibiting DHFR . Tetrahydrofolate is a critical cofactor in the synthesis of nucleotides, the building blocks of DNA. By inhibiting DHFR, the compound disrupts DNA synthesis, affecting cell growth and proliferation .

Pharmacokinetics

Similar compounds have been shown to exhibit good bioavailability .

Result of Action

The primary result of N-(3-sulfanylphenyl)acetamide’s action is the inhibition of cell growth. This is achieved through the disruption of the tetrahydrofolate synthesis pathway, which leads to the inhibition of DNA synthesis. This effect is particularly pronounced in rapidly dividing cells, making the compound effective against certain types of cancer cells and microbes .

Advantages and Limitations for Lab Experiments

N-(3-mercaptophenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been found to have low toxicity and is well-tolerated by cells and animals. However, this compound has some limitations for lab experiments. It has poor solubility in water, which may limit its application in aqueous environments. In addition, this compound has a short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the research on N-(3-mercaptophenyl)acetamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Another direction is to optimize the synthesis method and improve the yield of this compound. In addition, further research is needed to understand the mechanism of action of this compound and its interaction with enzymes and proteins involved in redox signaling and oxidative stress.

Conclusion:

In conclusion, this compound is a thiol-containing compound that has various applications in scientific research. It has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. This compound has several advantages for lab experiments, but also has limitations that need to be addressed. Future research on this compound may lead to the development of new therapeutic agents and the optimization of its synthesis method.

Scientific Research Applications

N-(3-mercaptophenyl)acetamide has been found to have various applications in scientific research. It has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis, sensing, and imaging. In addition, this compound has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Similar compounds, such as N-sulfonyl aromatic amide derivatives, have been synthesized and characterized, showing potential interactions with enzymes and proteins . The nature of these interactions could be due to the presence of the sulfanyl group, which may form hydrogen bonds or other types of interactions with biomolecules .

Cellular Effects

Similar compounds have shown cytotoxic activity against certain cancer cell lines . It’s possible that N-(3-sulfanylphenyl)acetamide could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Similar compounds, such as N-acylated aromatic amino acids, have been identified and their biosynthesis, degradation, and interactions with enzymes and cofactors have been studied .

Transport and Distribution

Future studies could explore potential interactions with transporters or binding proteins, as well as any effects on its localization or accumulation .

Subcellular Localization

Future studies could explore potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

N-(3-sulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-6(10)9-7-3-2-4-8(11)5-7/h2-5,11H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVADFTBCWGPXSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

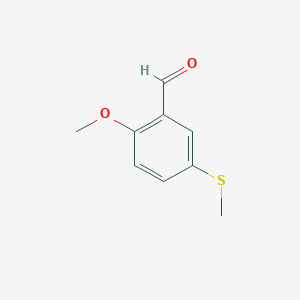

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-methylpyrazol-3-yl)carbamoyl]benzoic Acid](/img/structure/B3278487.png)

![2-Azaspiro[5.6]dodecane](/img/structure/B3278521.png)